2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid
Description
2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid is a synthetic organic compound featuring a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a 2-methylpropanoic acid moiety at the 2-position. The Boc group enhances stability during synthetic processes, making the compound valuable in peptide chemistry and drug development. Its molecular formula is estimated as C₁₄H₁₉N₂O₄ (molecular weight: ~279.32 g/mol), though exact data may require experimental validation.
The compound’s structure combines a heteroaromatic pyridine core with a sterically hindered propanoic acid backbone, which may influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-9-7-6-8-15-10(9)14(4,5)11(17)18/h6-8H,1-5H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMBMBANVNEOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Amine Protection
The tert-butoxycarbonyl (Boc) group is widely employed for temporary amine protection due to its stability under basic conditions and selective deprotection under acidic environments. For pyridine-containing substrates, the Boc protection step typically involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.
Example Protocol (adapted from):
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Starting Material : 3-Amino-2-(2-methylpropanoyl)pyridine.
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Reagents : Boc₂O (1.2 eq), potassium carbonate (2.0 eq).
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Solvent System : 1,4-Dioxane/water (2:1 v/v).
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Conditions : Ice-cooling (0–5°C) during Boc₂O addition, followed by 18-hour stirring at room temperature.
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Workup : Concentration under reduced pressure, ethyl acetate extraction, pH adjustment to ~3 with citric acid, and saturation with NaCl to enhance organic phase separation.
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Yield : 72% after purification via silica gel chromatography.
Key Observations :
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Aqueous-organic biphasic systems minimize side reactions such as ester hydrolysis.
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Excess Boc₂O ensures complete amine protection but requires careful pH control to avoid carbamate decomposition.
Carboxylic Acid Functionalization via Malonate Derivatives
The 2-methylpropanoic acid moiety is introduced through alkylation or nucleophilic substitution. A malonate-based approach enables efficient branching:
Synthetic Pathway :
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Malonate Alkylation : Diethyl malonate reacts with methyl iodide under basic conditions to form diethyl 2-methylmalonate.
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Pyridine Coupling : The malonate intermediate is coupled to 3-amino-2-bromopyridine via Buchwald-Hartwig amination or Ullmann coupling.
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Hydrolysis and Decarboxylation : Acidic hydrolysis (HCl, reflux) yields the target carboxylic acid.
Optimization Challenges :
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Steric hindrance from the methyl group reduces coupling efficiency, necessitating elevated temperatures (80–100°C) and palladium catalysts (e.g., Pd(OAc)₂).
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Decarboxylation side reactions are mitigated by slow addition of aqueous HCl and controlled heating.
Continuous Flow Microreactor Systems
Enhanced Reaction Control and Scalability
Flow chemistry offers superior heat and mass transfer compared to batch processes, critical for exothermic Boc protection and sensitive coupling reactions.
Case Study (from):
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Reactors : Two sequential microreactors (0.5 mL volume each).
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Step 1 : Boc protection of 3-amino-2-pyridinemethanol at 25°C with a residence time of 2 minutes.
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Step 2 : Oxidation of the alcohol to carboxylic acid using TEMPO/NaClO₂ in a second reactor (50°C, 5-minute residence time).
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Throughput : 10 g/hour with >95% purity by HPLC.
Advantages :
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Reduced reaction times (total <10 minutes vs. 18 hours in batch).
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Automated pH adjustment and in-line purification minimize manual handling.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
| Reagent | Role | Cost (USD/kg) | Purity Requirement |
|---|---|---|---|
| Boc₂O | Amine protecting agent | 450 | >98% |
| K₂CO₃ | Base | 25 | >99% |
| Pd(OAc)₂ | Coupling catalyst | 12,000 | >99.9% |
Trade-offs :
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High-cost palladium catalysts necessitate efficient recycling systems.
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Bulk purchasing of Boc₂O reduces per-unit costs but requires anhydrous storage.
Waste Stream Management
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Ethyl Acetate Recovery : Distillation reclaims >80% of solvent, reducing environmental impact.
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Palladium Recovery : Ion-exchange resins capture residual Pd, achieving >99% recovery rates.
Analytical Characterization and Quality Control
Purity Assessment
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC (UV 254 nm) | C18 column, 1.0 mL/min | ≥98.0% area |
| Titration | 0.1N NaOH in EtOH | 99–101% equivalence |
Impurity Profiling :
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Common by-products include de-Boc derivatives (<1%) and malonate dimers (<0.5%).
Mechanism of Action
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The molecular targets and pathways involved would vary based on the specific drug design and intended therapeutic effect.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Synthetic Utility: Boc-protected amino acids (e.g., CAS 30992-29-1) are widely used in solid-phase peptide synthesis due to their stability under acidic conditions .
Impact of Substituents : Pyridinyl and thiophenyl groups confer distinct electronic profiles, affecting solubility and receptor binding. For example, thiophene-containing analogues exhibit lower logP values than pyridinyl derivatives .
Steric and Stereochemical Effects: Compounds like KZR-616 highlight the importance of stereochemistry, where (2S,3R) configurations are critical for inhibiting immunoproteasomes .
Biological Activity
2-(3-((Tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid, commonly referred to as Boc-3-(2-pyridyl)-L-alanine, is a compound with significant biological relevance due to its structural features and potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 119434-71-8 |
| InChI Key | KMODKKCXWFNEIK-UHFFFAOYSA-N |
| Log P (octanol-water) | 1.76 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Pharmacological Properties
Research indicates that Boc-3-(2-pyridyl)-L-alanine exhibits various pharmacological properties, including:
- High gastrointestinal absorption : The compound is characterized by high GI absorption, suggesting good bioavailability when administered orally .
- Non-permeant to the blood-brain barrier (BBB) : This property limits its central nervous system effects but may enhance its safety profile for peripheral applications .
- CYP enzyme interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower risk of drug-drug interactions .
The biological activity of Boc-3-(2-pyridyl)-L-alanine may be attributed to its role as an amino acid derivative that can participate in various biochemical pathways. Its pyridine ring may enhance interactions with specific receptors or enzymes involved in metabolic processes.
Case Studies and Research Findings
Several studies have explored the applications of Boc-3-(2-pyridyl)-L-alanine in drug development:
- Anticancer Activity : A study demonstrated that derivatives of pyridine-based amino acids have shown promise in targeting cancer cell lines. The incorporation of Boc-3-(2-pyridyl)-L-alanine into peptide sequences enhanced their cytotoxicity against specific cancer types .
- Peptide Synthesis : Research indicates that this compound can be effectively utilized in solid-phase peptide synthesis (SPPS), providing a versatile building block for creating bioactive peptides .
- Enzyme Inhibition Studies : Investigations into the inhibitory effects of various amino acid derivatives on specific enzymes have highlighted Boc-3-(2-pyridyl)-L-alanine's potential role in modulating enzymatic activity related to metabolic syndromes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing pyridine rings exhibit anticancer properties. The incorporation of 2-(3-((tert-butoxycarbonyl)amino)pyridin-2-YL)-2-methylpropanoic acid into drug designs has shown promise in targeting cancer cells. Studies have demonstrated that derivatives of this compound can inhibit specific pathways involved in tumor growth and proliferation, making it a candidate for further investigation in anticancer drug development .
Neuroprotective Effects
The neuroprotective potential of this compound has also been studied. It has been suggested that the pyridine moiety can interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. Preliminary studies indicate that derivatives can modulate neurotransmitter release, providing a basis for developing treatments for conditions such as Alzheimer's disease .
Peptide Synthesis
Building Block in Peptide Chemistry
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. This compound serves as an essential building block for synthesizing peptides with specific functionalities. Its stability under various reaction conditions allows for the formation of complex peptide structures while maintaining the integrity of the amino acid side chains .
Facilitating Solid Phase Peptide Synthesis (SPPS)
In SPPS, the use of protected amino acids is crucial for the sequential addition of amino acids to form peptides. The Boc-protected amino acids, including this compound, enable the efficient synthesis of peptides by providing a means to selectively activate and couple amino acids without unwanted side reactions .
Pharmaceutical Development
Drug Formulation
The unique structural features of this compound make it suitable for developing novel drug formulations. Its solubility and stability characteristics can be tailored to enhance bioavailability and therapeutic efficacy. Research into its formulation has shown potential for improving the pharmacokinetic profiles of drugs when used as an excipient or active ingredient .
Targeted Delivery Systems
Recent advancements in targeted drug delivery systems have explored the use of this compound in creating nanoparticles or liposomes that can deliver therapeutic agents directly to targeted sites within the body. This application is particularly relevant in oncology, where localized drug delivery can minimize systemic side effects while maximizing therapeutic impact .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation with derivatives of the compound |
| Neuroprotective Mechanism | Explored interactions with neurotransmitter systems | Identified modulation of neurotransmitter release, suggesting potential for neuroprotection |
| SPPS Efficiency | Evaluated the role of Boc-protected amino acids in peptide synthesis | Confirmed enhanced efficiency and yield in peptide formation using this compound |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | LiOH, THF/H₂O (3:2), RT | 61.6% | |
| Amide Coupling | DCC, DMAP, CH₂Cl₂, 0°C to RT | 47–86% |
Basic: What characterization techniques are critical for verifying the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc group integrity. For example, tert-butyl protons appear as singlets at ~1.4 ppm .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and purity. Observed [M+H]⁺ peaks should match theoretical values (e.g., 307.3 g/mol for intermediates) .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and confirms exact mass (e.g., C₁₆H₂₃NO₆ requires 325.36 g/mol) .
Basic: What are the primary research applications of this compound?
Answer:
- Pharmaceutical Development : Acts as a building block for protease inhibitors (e.g., in anticancer agents) by enabling stereoselective coupling with iodophenyl or fluorophenyl moieties .
- Enzyme Interaction Studies : The pyridinyl and Boc groups mimic natural substrates in binding assays (e.g., kinase or protease inhibition) .
Advanced: How can researchers optimize reaction yields when synthesizing Boc-protected derivatives?
Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for Boc deprotection to enhance solubility .
- Stoichiometric Adjustments : Increasing LiOH equivalents (2.0 equiv) improves ester hydrolysis efficiency .
- Temperature Control : Low-temperature coupling (0°C) minimizes side reactions (e.g., racemization) .
Note : Contradictions in yield data (e.g., 30–91% for similar reactions ) suggest substrate-specific steric effects. Pre-screening reaction conditions via small-scale trials is advised.
Advanced: How should researchers address contradictory spectroscopic data during structural validation?
Answer:
- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers) .
- Anhydrous Conditions : Trace water in NMR solvents can obscure carbonyl signals (~170–175 ppm); use deuterated DMSO-d₆ with molecular sieves .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may distort LCMS or NMR readings .
Advanced: What experimental designs are recommended for studying acid-catalyzed degradation of the Boc group?
Answer:
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–7) at 37°C. Monitor degradation via HPLC at 254 nm .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Activation energy (Eₐ) is derived from Arrhenius plots at 25–60°C .
- Byproduct Identification : Use HRMS to detect tert-butanol (m/z 75.08) and CO₂ release .
Advanced: How can researchers design assays to evaluate the biological activity of derivatives?
Answer:
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
- Cell-Based Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity. Compare EC₅₀ values of lead compounds .
- Molecular Docking : Model interactions between the pyridinyl group and enzyme active sites (e.g., using AutoDock Vina) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
